chemical properties and stability of 4-Fluorophenylethylsulfone
chemical properties and stability of 4-Fluorophenylethylsulfone
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-Fluorophenylethylsulfone (1-(Ethylsulfonyl)-4-fluorobenzene)
Executive Summary
4-Fluorophenylethylsulfone (CAS: 2924-67-6), formally 1-(ethylsulfonyl)-4-fluorobenzene , is a specialized organosulfur building block used primarily in medicinal chemistry and materials science. It serves as a robust electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, where the electron-withdrawing ethylsulfonyl group activates the para-fluorine atom for displacement by amines, alkoxides, and thiols.
Unlike its more common methyl analog (4-fluorophenyl methyl sulfone), the ethyl variant offers distinct steric properties and lipophilicity (LogP), influencing the metabolic stability and bioavailability of drug candidates incorporating this scaffold. This guide details its physicochemical profile, synthesis, reactivity, and stability mechanisms.
Physicochemical Profile
The introduction of the ethyl group lowers the melting point significantly compared to the methyl analog (MP: 78–81 °C), resulting in a compound that is often a low-melting solid or oil at room temperature.
| Property | Value | Notes |
| IUPAC Name | 1-(Ethylsulfonyl)-4-fluorobenzene | |
| CAS Number | 2924-67-6 | Distinct from methyl analog (455-15-2) |
| Molecular Formula | C₈H₉FO₂S | |
| Molecular Weight | 188.22 g/mol | |
| Physical State | Low-melting solid / Oil | MP: ~32–34 °C [1] |
| Boiling Point | ~350 °C (Predicted) | High thermal stability |
| Density | ~1.35 g/cm³ | Denser than water |
| LogP | ~1.8–2.1 | Moderate lipophilicity |
| Solubility | High: DCM, EtOAc, MeOHLow: Water | Soluble in polar aprotic solvents |
Synthesis & Purification Protocols
The most reliable synthesis involves the controlled oxidation of 4-fluorophenyl ethyl sulfide. This route avoids over-oxidation side products if temperature is controlled.
Protocol: Catalytic Oxidation via Hydrogen Peroxide
Principle: The sulfur atom is oxidized sequentially to the sulfoxide and then the sulfone using H₂O₂ with a transition metal catalyst or in acidic media.
Reagents:
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4-Fluorophenyl ethyl sulfide (1.0 equiv)
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Hydrogen Peroxide (30% aq, 2.5 equiv)
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Solvent: Glacial Acetic Acid (AcOH) or Methanol with catalytic Sodium Tungstate (Na₂WO₄).
Step-by-Step Workflow:
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Dissolution : Dissolve 10 mmol of 4-fluorophenyl ethyl sulfide in 20 mL of glacial acetic acid.
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Addition : Cool to 0 °C. Add H₂O₂ dropwise to control the exotherm.
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Reaction : Allow to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide spot (high R_f) will disappear, passing through a sulfoxide intermediate to the sulfone (lower R_f).
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Quench : Pour mixture into ice water (100 mL). Neutralize excess acid with saturated NaHCO₃ (Caution: gas evolution).
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Extraction : Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine.
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Purification : Dry over MgSO₄ and concentrate. If the product is an oil, it may crystallize upon standing at 4 °C. Recrystallize from Ethanol/Water if necessary.
Chemical Reactivity Profile
The chemical utility of 4-fluorophenylethylsulfone is defined by two competing reactive sites: the electrophilic aromatic ring and the acidic
A. Nucleophilic Aromatic Substitution (SNAr)
The ethylsulfonyl group is a strong Electron-Withdrawing Group (EWG) (
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Reactivity Order : The fluorine atom is an excellent leaving group in SNAr due to its high electronegativity, which inductively stabilizes the transition state, despite the strong C-F bond.
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Nucleophiles : Primary/secondary amines, alkoxides, and thiolates react readily at 60–100 °C in polar aprotic solvents (DMSO, DMF).
B. -Deprotonation (Carbanion Chemistry)
The protons on the ethyl group adjacent to the sulfone (
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Base Requirement : Strong bases like LiHMDS or NaH can deprotonate this position.
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Application : The resulting carbanion can be alkylated or reacted with electrophiles, allowing extension of the ethyl chain. However, Ramberg–Bäcklund rearrangement (extrusion of SO₂) is a potential side reaction if halogenated electrophiles are involved under basic conditions.
Stability Assessment
Thermal Stability
Sulfones are among the most thermally stable organosulfur compounds. 4-Fluorophenylethylsulfone resists decomposition up to ~300 °C. It does not undergo the facile elimination seen in sulfoxides (Cope elimination) because it lacks the necessary lone pair for the cyclic transition state.
Chemical Stability
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Acids : Highly stable to non-oxidizing acids (HCl, H₂SO₄) even at high temperatures.
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Bases : Stable to weak bases. Strong bases (e.g., t-BuLi) will deprotonate the
-position rather than degrade the sulfone moiety. -
Oxidation : The sulfur is in its highest oxidation state (+6). It is inert to further oxidation by air, ozone, or peroxides.
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Reduction : Resistant to mild reducing agents (NaBH₄). Reduction back to sulfide requires harsh conditions (e.g., LiAlH₄ in refluxing ether or DIBAL-H).
Metabolic Stability (Drug Discovery Context)
In medicinal chemistry, the sulfone moiety is often considered a "metabolic dead end."
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Phase I Metabolism : The sulfone itself is stable. However, the ethyl chain is a potential site for CYP450-mediated hydroxylation (
oxidation), converting the ethyl group to a hydroxyethyl derivative. -
Glutathione Trapping : The activated C-F bond makes the compound a potential "Michael-like" acceptor for Glutathione (GSH) via SNAr, potentially leading to toxicity in vivo. This reactivity must be assessed early in drug development using GSH-trapping assays.
References
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Royal Society of Chemistry . Phenyl methyl sulfone and related analogs: Characterization and Properties. ChemSpider/RSC Data. (Accessed 2026).
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Sigma-Aldrich .[1] Product Specification: 1-(Ethylsulfonyl)-4-fluorobenzene (CAS 2924-67-6).[1][2]
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National Institutes of Health (NIH) . Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 2015.
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PubChem . Compound Summary: 1-fluoro-4-(ethylsulfonyl)benzene. National Library of Medicine.
